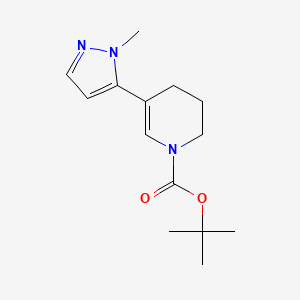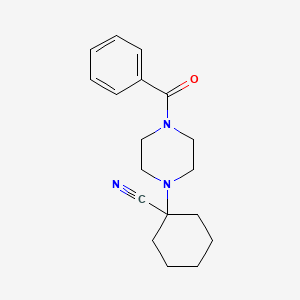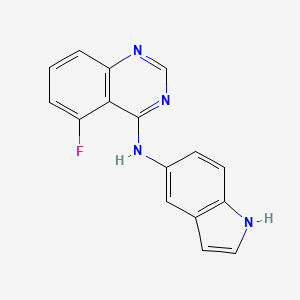![molecular formula C13H19NO B7590606 N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)
N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide, also known as DMAA, is a synthetic compound that has been used in various dietary supplements and pre-workout products. DMAA is a stimulant that is structurally similar to amphetamine and ephedrine. DMAA has been the subject of controversy due to its potential health risks and unclear regulatory status.
作用机制
N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide acts as a sympathomimetic agent, meaning that it stimulates the sympathetic nervous system. N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide increases the release of norepinephrine, dopamine, and serotonin, which are neurotransmitters that regulate mood, attention, and arousal. N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide also acts as a vasoconstrictor, meaning that it narrows blood vessels and increases blood pressure.
Biochemical and Physiological Effects:
N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide has been found to increase heart rate, blood pressure, and body temperature. N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide also increases the release of glucose and fatty acids from adipose tissue, which can provide energy for physical activity. N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide has been found to improve cognitive performance and reduce fatigue. However, N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide has also been associated with adverse effects such as headaches, nausea, vomiting, and heart palpitations.
实验室实验的优点和局限性
N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide has been used in various lab experiments to study its effects on cognitive performance, physical performance, and metabolism. N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide has been found to improve reaction time, memory, and attention in some studies. However, N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide has also been found to have inconsistent effects on physical performance and metabolism. N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide has been criticized for its potential health risks and unclear regulatory status, which may limit its use in future research.
未来方向
There are several future directions for research on N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide. One direction is to study the long-term effects of N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide on health and performance. Another direction is to develop safer and more effective alternatives to N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide for use in dietary supplements and pre-workout products. Additionally, more research is needed to clarify the regulatory status of N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide and to establish guidelines for its use in research and clinical settings.
Conclusion:
N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide is a synthetic compound that has been used in various dietary supplements and pre-workout products. N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide has been studied for its potential use as a performance-enhancing drug and as a treatment for various medical conditions. N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide acts as a sympathomimetic agent and increases the release of neurotransmitters that regulate mood, attention, and arousal. N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide has been found to improve cognitive performance and reduce fatigue, but it has also been associated with adverse effects such as headaches, nausea, vomiting, and heart palpitations. N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide has advantages and limitations for lab experiments, and there are several future directions for research on N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide.
合成方法
N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide is synthesized by reacting 2,4-dimethylphenylacetonitrile with isopropylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then hydrolyzed with hydrochloric acid to yield N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide.
科学研究应用
N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide has been studied for its potential use as a performance-enhancing drug and as a treatment for various medical conditions. N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide has been found to increase energy, focus, and endurance in athletes and military personnel. N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression.
属性
IUPAC Name |
N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-5-6-13(10(2)7-9)8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTMDMYEQFVJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7590531.png)

![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)
![N-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B7590562.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)
![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)

![N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B7590593.png)

![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl](/img/structure/B7590609.png)

![Thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7590623.png)